molecular formula C9H9ClN2O B1380435 1-(4-Chloropyridin-2-yl)pyrrolidin-2-one CAS No. 1556053-75-8

1-(4-Chloropyridin-2-yl)pyrrolidin-2-one

Cat. No. B1380435
CAS RN: 1556053-75-8
M. Wt: 196.63 g/mol
InChI Key: FAVUAWPFSSGESG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-Chloropyridin-2-yl)pyrrolidin-2-one” is a chemical compound that is used for pharmaceutical testing . It contains a pyrrolidin-2-one ring, which is a five-membered nitrogen heterocycle .


Synthesis Analysis

The synthesis of compounds like “1-(4-Chloropyridin-2-yl)pyrrolidin-2-one” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “1-(4-Chloropyridin-2-yl)pyrrolidin-2-one” includes a pyrrolidin-2-one ring attached to a 4-chloropyridin-2-yl group .


Chemical Reactions Analysis

The pyrrolidine ring in “1-(4-Chloropyridin-2-yl)pyrrolidin-2-one” can undergo various chemical reactions. The type of reaction depends on the functional groups present and the reaction conditions .

Scientific Research Applications

Synthetic Utility and Biological Activity

1-(4-Chloropyridin-2-yl)pyrrolidin-2-one and its derivatives are significant in synthetic chemistry and have shown potential in various biological activities. Pyrrolidines, including such derivatives, are crucial heterocyclic compounds that exhibit biological effects, which make them valuable in medicine, dyes, and agrochemical substances. The synthesis methodologies and applications of these derivatives are diverse and innovative, contributing significantly to both synthetic and medicinal chemistry.

Synthetic Methodologies and Derivative Formation

The synthesis of pyrrolidine derivatives often involves condensation reactions with amines and carbonyl-containing compounds, yielding a wide range of functional derivatives. These synthetic routes have been explored to prepare hydroxypyrroles, aldehydes, ketones, acids, esters, and various reduced forms, such as pyrrolidines and pyrrolidinones, which are essential for developing pharmaceuticals and agrochemicals. Specifically, the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones highlights the versatility of these compounds as intermediates for further chemical transformations (Ghelfi et al., 2003).

Biological Activities

The biological activity of 1-(4-Chloropyridin-2-yl)pyrrolidin-2-one derivatives is an area of significant interest. For instance, certain derivatives have exhibited good fungicidal and antiviral activities, particularly against tobacco mosaic virus, indicating their potential as bioactive agents in agriculture and medicine. This bioactivity underscores the importance of these compounds in developing new treatments and protective agents for plants and potentially humans (Li et al., 2015).

Electrical Conductivity and Polymer Applications

Moreover, derivatives of pyrrolidin-2-one, such as polypyrroles, are notable for forming highly stable, electrically conducting films. These materials have significant applications in electronic devices, showcasing the broad utility of 1-(4-Chloropyridin-2-yl)pyrrolidin-2-one derivatives beyond biological activity, extending into materials science and engineering (Anderson & Liu, 2000).

Future Directions

The future directions in the research of “1-(4-Chloropyridin-2-yl)pyrrolidin-2-one” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the substituents on the pyrrolidine ring and exploring the pharmacophore space .

properties

IUPAC Name

1-(4-chloropyridin-2-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c10-7-3-4-11-8(6-7)12-5-1-2-9(12)13/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVUAWPFSSGESG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloropyridin-2-yl)pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chloropyridin-2-yl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(4-Chloropyridin-2-yl)pyrrolidin-2-one
Reactant of Route 3
Reactant of Route 3
1-(4-Chloropyridin-2-yl)pyrrolidin-2-one
Reactant of Route 4
Reactant of Route 4
1-(4-Chloropyridin-2-yl)pyrrolidin-2-one
Reactant of Route 5
Reactant of Route 5
1-(4-Chloropyridin-2-yl)pyrrolidin-2-one
Reactant of Route 6
Reactant of Route 6
1-(4-Chloropyridin-2-yl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.